molecular formula C4H5Na B3044487 sodium;but-1-yne CAS No. 1001-57-6

sodium;but-1-yne

Cat. No.: B3044487
CAS No.: 1001-57-6
M. Wt: 76.07 g/mol
InChI Key: PMXVCJYTFXNQEX-UHFFFAOYSA-N
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Description

Sodium but-1-yne, also known as sodium ethylacetylide, is an organosodium compound with the formula NaC≡CCH₂CH₃. It is a derivative of but-1-yne, a terminal alkyne, where the terminal hydrogen is replaced by a sodium ion. This compound is of interest due to its reactivity and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium but-1-yne can be synthesized by the deprotonation of but-1-yne using a strong base such as sodium amide (NaNH₂) in liquid ammonia. The reaction proceeds as follows:

CH3CH2C≡CH+NaNH2CH3CH2C≡CNa+NH3\text{CH}_3\text{CH}_2\text{C≡CH} + \text{NaNH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{C≡CNa} + \text{NH}_3 CH3​CH2​C≡CH+NaNH2​→CH3​CH2​C≡CNa+NH3​

Industrial Production Methods

Industrial production of sodium but-1-yne typically involves the same deprotonation reaction but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium but-1-yne undergoes various types of reactions, including:

    Nucleophilic Substitution: The sodium acetylide ion (NaC≡C-) acts as a nucleophile and can react with alkyl halides to form longer carbon chains.

    Hydrogenation: Sodium but-1-yne can be hydrogenated to form butane.

    Oxidation: It can be oxidized to form but-2-yne and other oxidation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically involves alkyl halides under mild conditions.

    Hydrogenation: Requires a hydrogen source and a catalyst such as palladium on carbon (Pd/C).

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate (KMnO₄).

Major Products

    Nucleophilic Substitution: Produces longer-chain alkynes.

    Hydrogenation: Produces butane.

    Oxidation: Produces but-2-yne and other oxidized derivatives.

Scientific Research Applications

Sodium but-1-yne is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Catalysis Studies: Used as a substrate in studies of catalytic processes involving alkynes.

    Material Science: In the preparation of polymers and other materials with unique properties.

Mechanism of Action

The reactivity of sodium but-1-yne is primarily due to the presence of the acetylide ion (C≡C-), which is a strong nucleophile. This ion can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds. The mechanism typically involves the attack of the acetylide ion on an electrophilic carbon, leading to the formation of a new alkyne.

Comparison with Similar Compounds

Similar Compounds

    But-1-yne: The parent compound, which lacks the sodium ion.

    But-2-yne: An isomer with the triple bond in a different position.

    Sodium acetylide: A simpler compound with the formula NaC≡CH.

Uniqueness

Sodium but-1-yne is unique due to its combination of a terminal alkyne and a sodium ion, which imparts distinct reactivity compared to its parent compound and other isomers. This makes it particularly useful in synthetic applications where the formation of new carbon-carbon bonds is desired.

Properties

CAS No.

1001-57-6

Molecular Formula

C4H5Na

Molecular Weight

76.07 g/mol

IUPAC Name

sodium;but-1-yne

InChI

InChI=1S/C4H5.Na/c1-3-4-2;/h3H2,1H3;/q-1;+1

InChI Key

PMXVCJYTFXNQEX-UHFFFAOYSA-N

SMILES

CCC#[C-].[Na+]

Canonical SMILES

CCC#[C-].[Na+]

Origin of Product

United States

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